Product packaging for 11E,13Z-Hexadecadienyl acetate(Cat. No.:)

11E,13Z-Hexadecadienyl acetate

Cat. No.: B1255109
M. Wt: 280.4 g/mol
InChI Key: JDEZPVDDXSKIMP-SCFJQAPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11E,13Z-Hexadecadienyl Acetate is a biologically active compound identified as a critical component in the sex pheromone blends of several moth species, making it a vital reagent in entomological and ecological research. Its primary research value lies in understanding insect communication, developing species-specific monitoring tools, and advancing integrated pest management (IPM) strategies. This compound often functions synergistically with other pheromone components. For example, in the oak processionary moth ( Thaumetopoea processionea ), a significant forest pest, this compound must be combined with (Z,Z)-11,13-Hexadecadienyl Acetate to successfully attract male moths, as neither compound is effective alone . Similar synergistic mechanisms are observed in other species, including the navel orangeworm ( Amyelois transitella ), where the corresponding alcohol form of this compound, (11Z,13E)-hexadecadien-1-ol, is part of a complex, multi-component pheromone blend essential for eliciting full male behavioral response . The mechanism of action involves the precise emission of this volatile signal by female moths. Male moths detect these compounds via sensitive antennal receptors, which triggers a programmed behavioral sequence of activation, upwind flight, and source location, leading to mating. Researchers utilize high-purity this compound in field trapping experiments to monitor pest population dynamics, study reproductive isolation between species, and disrupt mating by confusing male insects. The compound has a molecular formula of C18H32O2 and a molecular weight of 280.45 g/mol . This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H32O2 B1255109 11E,13Z-Hexadecadienyl acetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H32O2

Molecular Weight

280.4 g/mol

IUPAC Name

[(11E,13Z)-hexadeca-11,13-dienyl] acetate

InChI

InChI=1S/C18H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h4-7H,3,8-17H2,1-2H3/b5-4-,7-6+

InChI Key

JDEZPVDDXSKIMP-SCFJQAPRSA-N

Isomeric SMILES

CC/C=C\C=C\CCCCCCCCCCOC(=O)C

Canonical SMILES

CCC=CC=CCCCCCCCCCCOC(=O)C

Synonyms

(E,Z)-11,13-hexadecadienyl acetate
11,13-hexadecadienyl acetate

Origin of Product

United States

Elucidation and Identification of Naturally Occurring Hexadecadienyl Acetate Pheromones

Isolation and Extraction Methodologies from Pheromone Glands

The initial step in identifying pheromones involves the careful extraction of these chemical signals from the producing organism, typically from specialized pheromone glands. For many moth species, these glands are located at the tip of the female's abdomen. researchgate.net

A common and effective method for extraction is the direct solvent extraction of excised pheromone glands. researchgate.net This process involves the following steps:

Gland Excision: Pheromone glands are carefully removed from female insects, often during their specific calling period when pheromone titers are highest. researchgate.net

Solvent Extraction: The excised glands are then immersed in a small volume of a suitable organic solvent. Hexane is a frequently used solvent due to its volatility and its ability to dissolve the typically nonpolar, hydrophobic pheromone compounds. researchgate.netresearchgate.net Other solvents like methanol (B129727) may be used for more polar compounds. researchgate.net

Storage: The resulting extract, containing the pheromone components, is then stored at low temperatures, such as -20°C, to prevent degradation prior to analysis. researchgate.net

To quantify the amount of pheromone produced, an internal standard, such as tetracosane, may be added to the solvent before extraction. researchgate.net The number of glands extracted can range from a few to nearly a hundred, depending on the concentration of the pheromone and the sensitivity of the analytical instruments. researchgate.net

Spectroscopic and Chromatographic Techniques for Structural Confirmation

Following extraction, a suite of analytical techniques is employed to separate, identify, and structurally elucidate the components of the pheromone blend.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for identifying the individual chemical constituents within a pheromone extract. researchgate.netnih.gov The process involves:

Separation: The extract is injected into a gas chromatograph, where the different compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. researchgate.net

Ionization and Fragmentation: As each compound elutes from the GC column, it enters the mass spectrometer, where it is bombarded with electrons. This causes the molecule to ionize and break apart into characteristic fragment ions.

Detection and Identification: The mass-to-charge ratio of these fragments is measured, creating a mass spectrum that serves as a chemical fingerprint for that specific compound. By comparing the retention times and mass spectra of the unknown components to those of synthetic standards, their identities can be confirmed. researchgate.netnih.gov

For instance, in the analysis of hexadecadienyl acetates, the base peaks in the mass spectra can provide clues to the structure. While many hexadecadienyl acetates show a base peak at m/z 67, some, like 4,6- and 5,7-dienes, exhibit a base peak at m/z 79. researchgate.netnih.gov

While GC-MS can identify all the chemical components in an extract, it cannot distinguish which of these are biologically active. Gas chromatography-electroantennographic detection (GC-EAD) is a powerful technique that addresses this by using the insect's own antenna as a biological detector. researchgate.netwiley.comresearchgate.net

The GC-EAD setup involves splitting the effluent from the GC column into two paths. One path goes to a standard detector like a flame ionization detector (FID), while the other is directed over an excised insect antenna. frontiersin.org When a compound that the insect can detect elutes from the column, it elicits an electrical response from the antenna, which is recorded as a peak on an electroantennogram. By comparing the timing of the EAD peaks with the peaks from the FID, researchers can pinpoint which compounds in the extract are physiologically active. researchgate.netwiley.com This technique is crucial for identifying the true pheromone components from a complex mixture of glandular chemicals. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise three-dimensional structure and stereochemistry of a molecule, which is often critical for its biological activity. thermofisher.com While the small amounts of pheromone typically extracted from insects often preclude direct NMR analysis, it is essential for confirming the structure of synthetically produced reference compounds. thermofisher.comresearchgate.net

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon skeleton and the chemical environment of the hydrogen atoms. mdpi.comresearchgate.net For hexadecadienyl acetates, NMR is used to confirm the geometry (Z or E) of the double bonds by analyzing the coupling constants between adjacent protons. researchgate.net This information is vital for synthesizing the correct stereoisomer to be used in field trials.

To definitively determine the location and geometry of double bonds within the long hydrocarbon chains of pheromone components, microchemical derivatization techniques are often employed prior to GC-MS analysis. researchgate.netwiley.com These reactions create derivatives with mass spectra that are more informative about the original double bond position. harvard.edu

A common method involves reaction with dimethyl disulfide (DMDS). researchgate.netharvard.edu The DMDS adds across the double bond, and the resulting derivative produces characteristic fragment ions in the mass spectrometer that clearly indicate the original position of the double bond. nih.govd-nb.info Another reagent, 4-methyl-1,2,4-triazoline-3,5-dione (B123949) (MTAD), is also used to form adducts that help in determining the double bond positions and geometry of conjugated dienes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Stereoisomeric Characterization and Natural Ratios of Hexadecadienyl Acetate (B1210297) Compounds

Insect pheromones are often a precise blend of multiple stereoisomers, and the specific ratio of these isomers is critical for eliciting a behavioral response in the receiving insect. tandfonline.com Therefore, a complete characterization of a pheromone involves identifying not only the chemical structures but also the exact isomeric composition and their relative ratios in the natural extract.

For example, in the navel orangeworm, Amyelois transitella, the pheromone blend includes several isomers of hexadecadienal and its derivatives. The gland extracts were found to contain (11Z, 13Z)-hexadecadienal as a major component, along with smaller amounts of (11Z, 13E)-hexadecadienal, (11E, 13Z)-hexadecadienal, and (11Z, 13Z)-hexadecadien-1-yl acetate. researchgate.netbioone.org Similarly, the grass webworm, Herpetogramma licarsisalis, uses a blend of (Z)-11-hexadecen-1-yl acetate and (11Z, 13E)-hexadecadien-1-yl acetate. researchgate.net

The precise ratio of these components is determined through careful quantitative analysis of the pheromone gland extracts, often using GC with an internal standard. researchgate.net Field bioassays are then conducted with synthetic blends of the identified isomers in various ratios to determine the most attractive combination for the target species. researchgate.net

Table of Identified Hexadecadienyl Acetate Isomers and Related Compounds in Various Insect Species

Compound Name Species Role in Pheromone Blend
(11E, 13Z)-Hexadecadienyl acetate Notodonta torva Sex Pheromone Component
(11Z, 13E)-Hexadecadien-1-yl acetate Herpetogramma licarsisalis Major Sex Pheromone Component
(11Z, 13Z)-Hexadecadien-1-yl acetate Amyelois transitella Minor Pheromone Component
(11Z, 13Z)-Hexadecadien-1-yl acetate Notodonta dromedaries, N. torva Active Sex Pheromone Ingredient
(Z)-11-Hexadecen-1-yl acetate Herpetogramma licarsisalis Pheromone Component
(11Z, 13E)-Hexadecadienal Amyelois transitella Minor Pheromone Component
(11E, 13Z)-Hexadecadienal Amyelois transitella Minor Pheromone Component
(11Z, 13Z)-Hexadecadienal Amyelois transitella Major Pheromone Component

Compound Names Mentioned

Compound Name
(11E, 13Z)-Hexadecadienyl acetate
(11Z, 13E)-Hexadecadien-1-yl acetate
(11Z, 13Z)-Hexadecadien-1-yl acetate
(Z)-11-Hexadecen-1-yl acetate
(11Z, 13E)-Hexadecadienal
(11E, 13Z)-Hexadecadienal
(11Z, 13Z)-Hexadecadienal
Tetracosane

Advanced Synthetic Methodologies for 11e,13z Hexadecadienyl Acetate and Its Stereoisomers

Stereoselective Total Synthesis Routes

The creation of the specific (E,Z)-conjugated diene system in 11E,13Z-hexadecadienyl acetate (B1210297) requires sophisticated and highly controlled chemical reactions. The stereochemistry of the double bonds is critical for biological activity, making stereoselective synthesis a primary focus of research. jst.go.jp

Wittig Reaction-Based Syntheses for Diene Systems

The Wittig reaction and its variations are powerful and widely used methods for the formation of carbon-carbon double bonds, making them central to the synthesis of diene systems in pheromones. mdpi.comiitk.ac.in These reactions involve the coupling of a phosphorus ylide with an aldehyde or ketone. masterorganicchemistry.com The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. thieme-connect.de

For the synthesis of conjugated dienes like 11E,13Z-hexadecadienyl acetate, a common strategy involves the reaction of an appropriate aldehyde with a phosphonium (B103445) ylide. iitk.ac.inresearchgate.net To achieve the desired (E,Z) configuration, a stepwise approach is often necessary. For instance, an (E)-configured double bond can be introduced first, followed by the formation of the (Z)-configured double bond using a Z-selective Wittig reaction. researchgate.net The use of unstabilized ylides under salt-free conditions typically favors the formation of Z-alkenes. thieme-connect.de Conversely, stabilized ylides often lead to the E-alkene. The choice of solvent and base is also crucial in controlling the stereoselectivity. organic-chemistry.org

A general approach for synthesizing (11E,13Z)-hexadecadienyl acetate via a Wittig reaction could involve the reaction of an 11-enal precursor with a suitable phosphorane to create the C13-C14 double bond with Z-geometry. The stereoselectivity can be fine-tuned by modifying the substituents on the phosphorus ylide and the reaction conditions. organic-chemistry.org

Table 1: Examples of Wittig Reaction Strategies for Diene Synthesis

Aldehyde/KetonePhosphorus YlideKey ConditionStereochemical Outcome
AldehydeNon-stabilized ylideLow temperature, kinetic controlPredominantly Z-alkene thieme-connect.de
AldehydeStabilized ylideThermodynamic controlPredominantly E-alkene mdpi.com
AldehydeSemistabilized ylide with N-sulfonyl iminesMild conditions>99:1 Z/E ratio organic-chemistry.org
Aldehyde and Allylic CarbonatePhosphineSalt-freeHigh E-selectivity organic-chemistry.org

Palladium-Catalyzed Coupling Reactions in Pheromone Synthesis

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions, have become indispensable tools in modern organic synthesis, including the construction of complex pheromone structures. mdpi.comxisdxjxsu.asia These methods offer high efficiency and stereoselectivity in forming carbon-carbon bonds. nih.gov

The Suzuki coupling reaction, which couples an organoboron compound with an organohalide, is particularly well-suited for creating conjugated diene systems with defined stereochemistry. pnas.orgorganic-chemistry.org For the synthesis of a molecule like this compound, a strategy could involve coupling a (E)-alkenylborane with a (Z)-alkenyl halide, or vice versa, in the presence of a palladium catalyst. organic-chemistry.org The stereochemistry of the starting materials is typically retained in the final product, allowing for precise control over the diene geometry. pnas.org

The Sonogashira coupling , which pairs a terminal alkyne with an aryl or vinyl halide, is another valuable tool. beilstein-journals.org This reaction can be used to construct enyne intermediates, which can then be selectively reduced to form the desired (E,Z)-diene. For example, coupling an 11-en-1-yne with a suitable vinyl halide could be a key step.

Iron-catalyzed cross-coupling reactions have also emerged as a more sustainable and cost-effective alternative to palladium-catalyzed methods for pheromone synthesis. nih.govbeilstein-journals.org These reactions can be used to form key alkyl-alkenyl linkages in pheromone structures. nih.gov

Table 2: Comparison of Palladium-Catalyzed Coupling Reactions for Diene Synthesis

ReactionCoupling PartnersKey Advantage
Suzuki CouplingOrganoboron compound + OrganohalideHigh stereoselectivity, mild conditions xisdxjxsu.asia
Sonogashira CouplingTerminal alkyne + Vinyl/Aryl halideFormation of enyne intermediates researchgate.net
Heck ReactionAlkene + Vinyl/Aryl halideForms a substituted alkene

Alternative Alkylation and Olefination Strategies

One such method is the Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions. The HWE reaction often provides excellent E-selectivity in alkene formation. mdpi.com

Julia olefination and its more modern variations, like the Julia-Kocienski reaction, are also powerful tools for creating double bonds, typically with high E-selectivity. mdpi.com These reactions involve the reaction of a sulfone with an aldehyde or ketone.

Alkylation of metalated species is another common strategy. For example, the alkylation of the dianion of 3-methyl-3-buten-1-ol (B123568) has been used in the synthesis of pheromones. rsc.org Similarly, the alkylation of sulfolenes has been demonstrated as a stereoselective route to conjugated dienes.

More recently, olefin metathesis, particularly Z-selective cross metathesis using ruthenium-based catalysts, has emerged as a highly efficient method for constructing cis-olefins in pheromone synthesis. nih.gov

Chemoenzymatic Approaches to Hexadecadienyl Acetate Synthesis

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical transformations, offering a powerful approach to creating complex molecules like pheromones. barc.gov.in Lipases are among the most commonly used enzymes in organic synthesis due to their stability and broad substrate acceptance. acs.org

Enzymatic reactions, such as lipase-catalyzed acylation, hydrolysis, and esterification, can be employed to achieve high enantioselectivity and regioselectivity. researchgate.netdiva-portal.org For instance, lipases can be used for the kinetic resolution of racemic alcohols or esters, providing access to enantiomerically pure building blocks for pheromone synthesis. dntb.gov.ua The enantioselectivity of these reactions can often be tuned by varying the solvent, acyl donor, and other reaction conditions. barc.gov.in

In the context of hexadecadienyl acetate synthesis, a chemoenzymatic approach could involve the use of a lipase (B570770) to selectively acetylate a precursor alcohol, or to resolve a racemic intermediate, thereby introducing a key stereocenter with high fidelity. researchgate.net For example, lipase-catalyzed transesterification has been used extensively in the synthesis of various insect pheromones. researchgate.net

Purity Assessment and Isomeric Control in Laboratory Synthesis

The biological activity of pheromones is highly dependent on their isomeric purity. jst.go.jp Even small amounts of an incorrect isomer can inhibit the response of the target insect. diva-portal.org Therefore, rigorous purity assessment and strict isomeric control are paramount during laboratory synthesis.

Gas chromatography (GC) is a fundamental technique for analyzing the purity of synthetic pheromones. scielo.brresearchgate.net By comparing the retention times of the synthetic product with those of authentic standards, the presence of isomers and other impurities can be determined. researchgate.net Coupling GC with mass spectrometry (GC-MS) allows for the identification of these components based on their mass spectra. tandfonline.comnih.govresearchgate.net

High-performance liquid chromatography (HPLC) , particularly on columns impregnated with silver nitrate, is an effective method for separating geometric isomers of dienes. diva-portal.org This technique can be used for both analytical assessment and preparative purification to obtain isomerically pure compounds.

Controlling the isomeric ratio during synthesis is a key challenge. Stereoselective reactions, as discussed in the previous sections, are the primary means of achieving this control. researchgate.netcdnsciencepub.com Careful optimization of reaction conditions, such as temperature, solvent, and reagents, is crucial for maximizing the yield of the desired isomer and minimizing the formation of others. organic-chemistry.org

Development of Cost-Effective and Scalable Synthesis Methods

For pheromones to be used effectively in large-scale agricultural pest management, their synthesis must be both cost-effective and scalable. researchgate.netprovivi.com This requires moving beyond traditional, multi-step laboratory syntheses to more efficient and industrially viable processes. nih.gov

One approach to improving scalability is to develop more concise synthetic routes with fewer steps and purification stages. cdnsciencepub.com This can be achieved through the use of highly efficient and selective catalytic methods, such as iron-catalyzed cross-coupling reactions, which utilize a cheaper and more abundant metal than palladium. nih.gov

The use of readily available and inexpensive starting materials is also crucial for cost-effective synthesis. mdpi.com For example, developing synthetic routes that utilize starting materials derived from plant oils is a promising avenue for sustainable pheromone production. researchgate.net

Solid-phase synthesis is another strategy that can enhance the efficiency and scalability of pheromone production. pharmiweb.com In this technique, the growing molecule is attached to a solid support, which simplifies purification after each reaction step and allows for automation. pharmiweb.com

Recent collaborations between academia and industry have focused on developing new catalysts and processes to overcome the challenges of large-scale pheromone synthesis, aiming to produce high-purity active ingredients with minimal byproducts. provivi.com

Biosynthesis and Metabolic Pathways of Hexadecadienyl Acetate Pheromones

Precursor Identification and Elongation Pathways

The biosynthesis of C16 pheromones like hexadecadienyl acetates typically originates from the common saturated fatty acid, palmitic acid (a C16 fatty acid). iastate.edu This precursor is a product of the fatty acid synthase (FAS) system. cuni.cz In many lepidopteran species, the carbon chain of the final pheromone is the same length as the initial precursor, but in some cases, chain-shortening or elongation steps are involved to produce the required carbon backbone.

Labeling studies have been instrumental in tracing the metabolic fate of precursors. For instance, in the biosynthesis of related diene pheromones, the application of deuterium-labeled palmitic acid to pheromone glands has demonstrated its direct incorporation into the final pheromone structure. figshare.com The process generally involves the modification of fatty acyl-CoAs through a series of enzymatic reactions within the pheromone gland. usda.gov

Table 1: Key Precursors in Hexadecadienyl Acetate (B1210297) Biosynthesis

Precursor CompoundRole in Biosynthesis
Acetyl-CoAThe fundamental building block for fatty acid synthesis. cuni.cz
Malonyl-CoAFormed from acetyl-CoA and used by fatty acid synthase to build the fatty acid chain. cuni.cz
Palmitic acid (16:Acid)The primary C16 saturated fatty acid precursor. iastate.edu
(Z)-11-Hexadecenoic acidA key monounsaturated intermediate formed by the desaturation of palmitic acid. iastate.edu

Desaturase Enzyme Systems and Stereospecificity

The introduction of double bonds into the fatty acid chain is a critical step that determines the identity and biological activity of the pheromone. This is accomplished by a class of enzymes known as fatty acyl-CoA desaturases. usda.gov The production of a conjugated diene system, as seen in (11E,13Z)-hexadecadienyl acetate, involves at least two sequential desaturation steps.

The stereospecificity of these desaturases is paramount, as the E (trans) or Z (cis) configuration of the double bonds is crucial for recognition by the male moth's receptors. usda.gov Research has shown that moth desaturases can exhibit remarkable specificity, producing specific isomers. For example, in the biosynthesis of the Spodoptera littoralis sex pheromone, a Δ9 desaturase specifically converts (E)-11-tetradecenoic acid into (Z,E)-9,11-tetradecadienoic acid. nih.gov Similarly, studies on the processionary moth, Thaumetopoea pityocampa, have elucidated the stereochemical course of a Δ11 desaturase, which removes specific hydrogen atoms to form a Z double bond. figshare.com

The formation of the (11E,13Z) configuration would likely involve a Δ11-desaturase that produces an E double bond, followed by a Δ13-desaturase that introduces a Z double bond, or vice-versa. The evolution of these highly specific desaturases is a key factor in the diversification of moth pheromones. usda.gov It is hypothesized that new desaturase specificities can arise through gene duplication followed by the accumulation of mutations in the catalytic domain of the enzyme. researchgate.net

Table 2: Desaturase Enzymes in Pheromone Biosynthesis

Enzyme TypeFunctionStereospecificity Example
Δ11-DesaturaseIntroduces a double bond at the 11th carbon position.Can produce either Z or E isomers depending on the specific enzyme. figshare.comacs.org
Δ9-DesaturaseIntroduces a double bond at the 9th carbon position.Can act on a mono-unsaturated precursor to form a conjugated diene. nih.gov
Δ12-DesaturaseIntroduces a double bond at the 12th carbon position.Involved in the formation of (Z,E)-9,12-tetradecadienyl acetate. iastate.edu

Acetyltransferase Activity in Pheromone Production

The final step in the biosynthesis of hexadecadienyl acetate pheromones is the esterification of the fatty alcohol precursor. This reaction is catalyzed by an acetyl-CoA:fatty alcohol acetyltransferase (ATF). cuni.cz This enzyme transfers an acetyl group from acetyl-CoA to the hydroxyl group of the fatty alcohol, forming the acetate ester.

The specificity of the acetyltransferase can also play a role in determining the final composition of the pheromone blend. cuni.cz For some species, it has been shown that the acetyltransferase exhibits a preference for the Z-isomer of the alcohol precursor. iastate.edu While a specific acetyltransferase for (11E,13Z)-hexadecadienol has not been characterized, it is likely that a specialized enzyme exists that can efficiently acetylate this diene alcohol. In the black cutworm, Agrotis ipsilon, several acetyltransferase transcripts have been identified in the pheromone gland, suggesting a pool of enzymes available for this final modification step. nih.gov In the absence of identified insect-derived acetyltransferases for some pheromones, yeast-derived enzymes like ATF1 have been shown to effectively acetylate a range of fatty alcohols in engineered biosynthetic pathways. wiley.com

Genetic and Molecular Regulation of Biosynthetic Processes

The entire process of pheromone biosynthesis is tightly regulated to ensure that the pheromone is produced at the correct time and in the appropriate quantities. This regulation occurs at both the genetic and molecular levels. A key player in this regulation is the Pheromone Biosynthesis Activating Neuropeptide (PBAN). nih.gov PBAN is a hormone produced in the subesophageal ganglion of the moth's brain and is released into the hemolymph, where it travels to the pheromone gland and binds to a specific G-protein coupled receptor. nih.gov This binding event triggers a signal transduction cascade, often involving calcium ions as second messengers, which in turn activates the enzymes of the biosynthetic pathway. researchgate.net

Hormones such as juvenile hormone (JH) can also influence pheromone production. usda.gov In some species, JH is required to prime the pheromone gland to respond to PBAN. usda.gov The expression of the genes encoding the biosynthetic enzymes is also under strict control. For example, in the Notodontidae family, to which Notodonta torva belongs, the expression of genes for neuropeptides like PBAN has been characterized. eje.cz Furthermore, studies on Clostera restitura, another member of the Notodontidae family, have identified chemosensory proteins that are differentially expressed, indicating a complex regulation of the entire chemical communication system. eje.cz The evolution of these regulatory systems, in concert with the evolution of the biosynthetic enzymes, has allowed for the incredible diversity of moth pheromones observed in nature. usda.gov

Chemosensory Reception and Olfactory Mechanisms of Hexadecadienyl Acetate Pheromones

Olfactory Receptor Neuron (ORN) Response Profiling

Olfactory Receptor Neurons (ORNs) are the primary sensory cells that detect odor molecules, including pheromones. These neurons are typically housed within specialized hair-like structures on the insect antenna called sensilla. The response profile of an ORN is determined by the specific odorant receptors it expresses, leading to a high degree of selectivity for particular chemical compounds.

In many moth species, specific ORNs are tuned to detect distinct components of a pheromone blend. For instance, studies on various heliothine moths have shown that different populations of sensilla on the male antennae contain ORNs specifically tuned to major pheromone components like Z-11-hexadecenal, while other ORNs respond to minor components such as Z-9-hexadecenal or Z-11-hexadecenyl acetate (B1210297). nih.gov The behavioral response of the male moth is therefore guided by the subtle differences in the tuning properties of these antennal ORNs. nih.gov

ORN responses are not simply "on" or "off"; they can exhibit diverse temporal patterns or "motifs." These motifs can include excitation (an increase in firing rate), inhibition (a decrease in firing rate), or more complex patterns like delayed responses. biorxiv.org Different odorants can elicit different response motifs from the same ORN, a phenomenon known as motif switching, which significantly increases the coding capacity of the olfactory system. biorxiv.org For example, a single ORN might show a rapid excitatory response to one pheromone component and a delayed response to a structurally similar analog. biorxiv.org

The specificity of ORN responses is crucial for distinguishing between the pheromones of closely related species. In the European corn borer, Ostrinia nubilalis, which has two distinct pheromone strains (E and Z), the ORNs of each strain show maximal sensitivity to their respective primary pheromone components, (E)-11-tetradecenyl acetate and (Z)-11-tetradecenyl acetate. However, these ORNs also exhibit responses to longer-chain compounds like (E)-11- and (Z)-11-hexadecenyl acetate, suggesting a degree of plasticity or a possible evolutionary vestige in the receptor tuning. nih.gov This cross-reactivity highlights the complexity of ORN response profiles, which are not always narrowly tuned to a single molecule but can encompass a range of related structures.

Table 1: Examples of Olfactory Receptor Neuron (ORN) Tuning in Moths

Moth SpeciesSensilla TypeORN Target CompoundObserved Response Characteristic
Heliothis virescensTrichodeaZ-11-hexadecenal (Major Component)Single odor-responsive neuron tuned to this compound. nih.gov
Heliothis virescensTrichodeaZ-9-tetradecenalSpecifically tuned neuron with no response to Z-9-hexadecenal. nih.gov
Heliothis subflexaTrichodeaZ-11-hexadecenyl acetateHoused with another ORN tuned to Z-11-hexadecenol; this neuron also responds to Z-9-tetradecenal. nih.gov
Sesamia nonagrioidesType A(Z)-11-hexadecenyl acetate (Major Component)Large spike firing. nih.gov
Sesamia nonagrioidesType A(Z)-11-hexadecenal (Minor Component)Smaller spike firing in a second cell within the same sensillum. nih.gov
Sesamia nonagrioidesType B(Z)-11-hexadecenyl alcohol (Minor Component)Smaller spike firing, paired with a cell responsive to the major component. nih.gov

Pheromone Binding Proteins (PBPs) and Odorant Receptors (ORs) Interactions

Before a pheromone molecule like 11E,13Z-hexadecadienyl acetate can activate an ORN, it must traverse the aqueous sensillum lymph that bathes the neuron's dendrites. This is facilitated by Pheromone Binding Proteins (PBPs), which are small, soluble proteins found at high concentrations within the sensillum lymph. PBPs are thought to perform several crucial functions: they solubilize the hydrophobic pheromone molecules, protect them from enzymatic degradation, and transport them to the Odorant Receptors (ORs) embedded in the dendritic membrane of the ORNs. nih.govoup.com

The interaction between a PBP and a pheromone is a critical step in olfactory perception. Crystallographic studies, such as those on the PBP from the navel orangeworm, Amyelois transitella (AtraPBP1), have revealed how these proteins accommodate pheromone components. plos.org The binding pocket of the PBP is highly complementary to the shape of the pheromone molecule. plos.org For instance, the binding of (11Z,13Z)-hexadecadienal is stabilized primarily by hydrophobic interactions within this pocket. plos.org

A key feature of PBP function is a pH-dependent conformational change. At the neutral pH of the general sensillum lymph, the PBP binds the pheromone. However, near the dendritic membrane, the local environment is thought to be more acidic. This drop in pH induces a conformational change in the PBP, causing it to release the pheromone molecule in close proximity to the OR. plos.org In AtraPBP1, this change involves a significant movement of the C-terminal and N-terminal helices of the protein, which opens the binding pocket and facilitates ligand release. plos.org

Once released, the pheromone interacts with an OR. ORs are transmembrane proteins that, in insects, typically function as ligand-gated ion channels. They form a complex with a highly conserved co-receptor known as Orco. The binding of the specific pheromone to its OR is the event that triggers the opening of the ion channel, leading to a change in the membrane potential of the ORN and the generation of an action potential. researchgate.net The specificity of this interaction is paramount; for example, the receptor AtraOR1 in A. transitella responds primarily to the main pheromone component, (11Z,13Z)-hexadecadienal, but surprisingly shows even greater sensitivity to a structurally analogous parapheromone, (9Z,11Z)-tetradecen-1-yl formate. researchgate.net This suggests that the "lock-and-key" mechanism of receptor activation can sometimes be exploited by other molecules.

Electrophysiological Studies of Antennal Responses (e.g., Electroantennography, Single Sensillum Recordings)

To investigate how the antenna and its constituent neurons respond to pheromones, researchers employ powerful electrophysiological techniques. These methods allow for the direct measurement of electrical activity generated by ORNs in response to chemical stimuli.

Single Sensillum Recording (SSR) , also known as single-cell recording, offers a much higher resolution by measuring the activity of individual ORNs within a single sensillum. researchgate.netscience.govnih.gov A fine tungsten electrode is inserted at the base of a sensillum, while a reference electrode is placed elsewhere (e.g., in the eye). nih.gov This setup allows for the recording of the distinct action potentials, or "spikes," generated by the one to four ORNs typically housed within a sensillum. By delivering precise puffs of different chemicals, researchers can determine the response profile of each neuron. For example, SSR studies on Sesamia nonagrioides distinguished between a neuron firing large spikes in response to the major pheromone component, (Z)-11-hexadecenyl acetate, and a second neuron in the same sensillum firing smaller spikes in response to a minor component, (Z)-11-hexadecenal. nih.gov This technique is invaluable for understanding how the olfactory system deconstructs a pheromone blend at the most peripheral level.

Neural Processing of Pheromone Cues in the Olfactory Lobe and Brain

The detection of a pheromone at the antenna is only the first step. The electrical signals generated by the ORNs are then transmitted via their axons to the primary olfactory center of the insect brain, the antennal lobe (AL). researchgate.netmbimph.com The AL is a highly organized structure containing numerous spherical neuropils called glomeruli.

A fundamental principle of olfactory coding is that all ORNs expressing the same type of OR converge onto the same glomerulus in the AL. smw.ch This creates a "sensory map" where different odors activate distinct spatial patterns of glomerular activity. In male moths, a specialized and often enlarged region of the AL, known as the macroglomerular complex (MGC), is dedicated exclusively to processing pheromone information. researchgate.netmbimph.com Each glomerulus within the MGC typically receives input from ORNs tuned to a specific component of the sex pheromone blend.

Within the glomeruli, the axons of the ORNs synapse with two main types of AL neurons: local interneurons (LNs) and projection neurons (PNs). LNs, which are mostly inhibitory, form connections between different glomeruli, allowing for complex interactions like lateral inhibition, which can sharpen the contrast of the neural representation of the pheromone blend. PNs are the output neurons of the AL; they integrate the signals from the ORNs and LNs and relay the processed information to higher brain centers, such as the mushroom bodies and the lateral protocerebrum. researchgate.net

The mushroom bodies are critical for olfactory learning and memory, while the lateral protocerebrum is involved in integrating the pheromone signal with other sensory information and initiating the appropriate behavioral response, such as upwind flight towards the female. The processing within the AL and higher centers ensures that the simple detection of individual pheromone components is translated into a coherent perception of the blend, allowing the male to make a precise behavioral decision. The entire pathway, from receptor to brain, is a finely tuned system for ensuring reproductive success. researchgate.net

Structure-Activity Relationship Studies in Olfactory Reception

Structure-activity relationship (SAR) studies are essential for understanding how the molecular structure of a pheromone component like this compound relates to its biological activity. These studies involve systematically modifying the chemical structure of the pheromone and observing the resulting changes in physiological and behavioral responses.

Key structural features that are often manipulated in SAR studies include:

Chain Length: Altering the number of carbon atoms in the hydrocarbon backbone.

Position of Double Bonds: Shifting the location of the double bonds along the chain.

Geometry of Double Bonds: Changing the configuration from cis (Z) to trans (E) or vice versa.

Functional Group: Replacing the acetate group with other functionalities, such as an alcohol, aldehyde, or formate. researchgate.net

For example, comparing the activity of different geometric isomers is a common approach. The synthesis and field testing of all four possible isomers of a diene pheromone can reveal which specific configuration is most attractive to the target insect. diva-portal.org Often, only one specific isomer is highly active, while others may be inactive or even inhibitory.

Another powerful SAR tool is the use of pheromone analogues, such as fluorinated ketones. Compounds like (Z)-11-hexadecenyl trifluoromethyl ketone, an analogue of (Z)-11-hexadecenyl acetate, can act as potent inhibitors of the pheromone response. nih.govresearchgate.net These molecules may compete with the natural pheromone for binding to the PBP or the OR, or they may inhibit the pheromone-degrading enzymes that are crucial for clearing the signal. researchgate.net By observing how these analogues interfere with perception, researchers can infer critical aspects of the binding and activation process at the molecular level. oup.com Competitive binding assays, where various analogues are tested for their ability to displace a fluorescent probe from a PBP, provide quantitative data on binding affinities, further elucidating the structural requirements for interaction.

Behavioral Ecology and Interspecific Communication Mediated by Hexadecadienyl Acetate

Male Moth Attraction and Mate-Finding Behavior

The primary and most studied function of (11E, 13Z)-Hexadecadienyl acetate (B1210297) is its role as a sex pheromone, a chemical beacon released by females to attract conspecific males for mating. This attraction is a fundamental aspect of their reproductive strategy, ensuring the continuation of the species.

In many moth species, the female releases a species-specific blend of volatile compounds, and (11E, 13Z)-Hexadecadienyl acetate can be a key component of this blend. For instance, in the navel orangeworm moth, Amyelois transitella, while (11Z, 13Z)-hexadecadienal is the primary attractant, the full behavioral sequence leading to successful mating is a complex affair requiring a blend of multiple components. nih.govresearchgate.net Although (11Z, 13Z)-hexadecadienal alone can stimulate initial male activation, such as wing fanning and some upwind movement, it is often insufficient to elicit the complete and robust attraction necessary for locating the female in the field. nih.gov

The process of mate-finding is a stereotyped and innate behavior in many male moths. researchgate.netfrontiersin.org Upon detecting the pheromone plume, males exhibit a characteristic upwind flight, often in a zigzagging pattern, to navigate the chemical trail toward the source—the calling female. psu.edu The specificity of the pheromone blend is crucial for this process, as it allows males to distinguish between females of their own species and those of closely related, sympatric species, thus playing a vital role in the initial stages of reproductive isolation. researchgate.netresearchgate.net

Research on various moth species has consistently shown that the complete, female-released blend of pheromones is superior in eliciting the full range of male reproductive behaviors compared to individual components. slu.se This includes not just long-range attraction but also close-range courtship behaviors. The presence of all components in the correct ratio appears to enhance the male's sensitivity to the pheromone signal, allowing them to locate females from a greater distance and with more accuracy. slu.se

Role of Minor Pheromone Components and Antagonists in Behavioral Response

The chemical conversation between male and female moths is rarely a monologue of a single compound. The pheromone blend is often a complex cocktail where minor components play a crucial, albeit subtle, role in modulating the male's behavioral response. These minor components can act as synergists, enhancing the attractiveness of the major component, or as antagonists, inhibiting attraction.

The addition of minor components to the primary pheromone can significantly enhance male sensitivity and the specificity of the signal. slu.se Studies have shown that males of species like the redbanded leafroller and the Oriental fruit moth initiate upwind flight in significantly higher numbers when exposed to the complete blend of pheromones compared to the major component alone. slu.se This suggests that minor components are not just for close-range courtship but are integral to the entire mate-finding process, effectively increasing the "active space" of the pheromone signal. slu.se

Conversely, certain compounds can act as behavioral antagonists. For the meal moth, Pyralis farinalis, which uses a blend of (11Z, 13Z)-hexadecadienal and (3Z, 6Z, 9Z, 12Z, 15Z)-tricosapentaene as its attractant, (11Z, 13Z)-hexadecadien-1-yl acetate acts as a behavioral antagonist. nih.govresearchgate.net This inhibitory effect is a key mechanism for maintaining reproductive isolation between closely related species that might share one or more pheromone components. researchgate.netfrontiersin.org For example, the presence of an antagonist from a different species can effectively shut down the attraction of a male to a heterospecific female, preventing wasted reproductive effort and potential hybridization. researchgate.netnih.gov

In some cases, the same compound can have different effects depending on the species. For example, while certain acetates are key attractants for some species, their corresponding alcohols or aldehydes can be inhibitory. In the grass webworm Herpetogramma licarsisalis, the corresponding alcohol to its primary pheromone, (11Z, 13E)-hexadecadien-1-ol, has a strong inhibitory effect on trap catches. nih.gov Similarly, for Herpetogramma submarginale, the addition of (Z)-13-hexadecen-1-ol significantly reduced the number of males captured in traps baited with the primary attractant, (Z)-13-hexadecenyl acetate. nih.gov

The interaction with plant volatiles can also influence pheromone response. Certain plant compounds can have synergistic effects, increasing the capture of male moths in pheromone traps, while others can be inhibitory. researchgate.netfrontiersin.orgmdpi.com This highlights the complex chemical landscape in which moths must navigate to find a mate.

Flight Tunnel Assays and Field Bioassays for Behavioral Efficacy

To understand the behavioral effects of (11E, 13Z)-Hexadecadienyl acetate and other pheromone components, researchers rely on a combination of laboratory and field-based bioassays. These methods are essential for determining the attractiveness of specific compounds and blends, and for dissecting the sequence of behaviors involved in mate location.

Flight tunnel assays are a cornerstone of laboratory-based pheromone research. psu.edu These controlled environments allow for the precise manipulation of variables such as pheromone concentration, blend composition, and wind speed. psu.edu In a typical flight tunnel experiment, a moth is released at the downwind end of the tunnel, and its flight path is observed as it navigates the pheromone plume released from a source at the upwind end. psu.edubiologists.com Researchers can record various behaviors, including:

Activation: The initial response to the pheromone, often characterized by wing fanning or antennal movement. nih.gov

Take-off: The initiation of flight. biologists.com

Upwind flight: Sustained flight towards the pheromone source, often in a zigzagging pattern. nih.govpsu.edu

Source contact: The moth landing on or near the pheromone source. nih.govbiologists.com

By comparing the responses of moths to different chemical stimuli, scientists can determine which compounds are necessary and sufficient to elicit the complete behavioral sequence. For example, wind tunnel assays with the navel orangeworm moth revealed that while the major component initiated some upwind flight, a four-component blend was required for high levels of source location and contact. nih.govresearchgate.net

Field bioassays are crucial for validating laboratory findings under natural conditions. These typically involve setting up traps baited with different synthetic pheromone lures and comparing the number of male moths captured. nih.govresearchgate.net Field trials can reveal the practical efficacy of a pheromone blend for monitoring or controlling pest populations. For instance, field bioassays with the grass webworm Herpetogramma licarsisalis established that (11Z, 13E)-hexadecadien-1-yl acetate was both necessary and sufficient for attracting male moths. nih.govresearchgate.net

The design of field bioassays must consider factors such as trap placement, lure dosage, and the presence of competing odors from the surrounding environment. The results of these assays provide the ultimate test of a pheromone's behavioral effectiveness.

Assay Type Description Key Behaviors Measured Primary Application
Flight Tunnel Assay Controlled laboratory setup simulating a pheromone plume in a wind stream.Activation, take-off, upwind flight, source contact.Determining the specific roles of individual pheromone components and blends in eliciting stereotyped behaviors. nih.govresearchgate.netpsu.edubiologists.com
Field Bioassay Traps baited with synthetic pheromones are placed in a natural environment.Number of male moths captured.Validating the attractiveness of pheromone blends under real-world conditions and for developing pest monitoring tools. nih.govresearchgate.netresearchgate.net

Influence of Pheromone Blend Ratios and Stereoisomeric Purity on Behavioral Outcomes

The "language" of moth pheromones is not just about the presence of certain chemical "words," but also about their precise arrangement and pronunciation. The ratio of different components in a pheromone blend and the stereoisomeric purity of individual compounds are critical factors that can dramatically influence behavioral outcomes.

The ratio of pheromone components is often species-specific and plays a vital role in ensuring reproductive isolation. researchgate.netfrontiersin.org Male moths are typically most attracted to the specific blend ratio produced by conspecific females. psu.edu Deviations from this optimal ratio can lead to a significant reduction in attraction, or even inhibition. For example, studies on the Oriental fruit moth, Grapholita molesta, have shown that inappropriate ratios of the two main pheromone components resulted in fewer successful flights to the source, often due to premature arrestment in the pheromone plume. psu.edu Similarly, for the almond moth, Cadra cautella, the ratio of the two pheromone components, (Z,E)-9,12-tetradecadienyl acetate (ZETA) and (Z)-9-tetradecadien-1-yl acetate (ZTA), significantly influenced mating success, with specific ratios leading to the highest levels of mating disruption. oup.com

The importance of blend ratio is further highlighted in species like the Chinese pine caterpillar moth, Dendrolimus tabulaeformis. The optimal attraction of males requires a specific three-component blend, and male moths strongly discriminate against off-ratio blends, which imposes strong stabilizing selection on the pheromone signal. plos.org

Stereoisomeric purity is another crucial aspect of pheromone communication. Many pheromone molecules are chiral, meaning they can exist in two mirror-image forms (enantiomers) or as geometric isomers (cis/trans or Z/E). Often, only one specific isomer is biologically active, while the other may be inactive or even inhibitory.

In the synthesis of pheromones for research or pest management, achieving high stereoisomeric purity is often essential for optimal activity. diva-portal.org For example, in the case of the codling moth, Cydia pomonella, the presence of even small amounts of the "wrong" isomer can reduce the effectiveness of a pheromone lure. The synthesis of bombykol, the pheromone of the silkworm moth, with a stereoisomeric purity of 99.8% demonstrates the technical effort required to produce behaviorally active compounds. diva-portal.org The behavioral response of an insect to different stereoisomers can be a key factor in species recognition and reproductive isolation. pnas.org In some cases, a species may use one isomer as its primary attractant, while a closely related species uses the other, preventing cross-attraction.

Factor Influence on Behavioral Outcome Example Species
Pheromone Blend Ratio Determines the specificity and attractiveness of the signal. Deviations from the optimal ratio can lead to reduced attraction or inhibition. psu.eduoup.complos.orgGrapholita molesta, Cadra cautella, Dendrolimus tabulaeformis
Stereoisomeric Purity Only specific isomers are often biologically active. The presence of other isomers can be inactive or inhibitory, affecting the efficacy of the pheromone signal. diva-portal.orgpnas.orgnih.govPieris napi, Drosophila melanogaster

Interspecific Pheromone Interactions and Reproductive Isolation

In the complex tapestry of an ecosystem, multiple moth species often coexist, each with its own unique chemical signature for attracting mates. (11E, 13Z)-Hexadecadienyl acetate and related compounds are frequently involved in these interspecific interactions, playing a crucial role in maintaining reproductive isolation between species.

Reproductive isolation is the set of mechanisms that prevent different species from interbreeding and producing hybrid offspring. nih.gov Pheromone communication is a primary pre-zygotic isolating mechanism in moths, acting as a "lock and key" system where the male's olfactory system is finely tuned to the specific pheromone blend of its own species. researchgate.netresearchgate.net

One of the most common ways pheromones contribute to reproductive isolation is through species-specific blend composition . While some species may share one or more pheromone components, the unique combination and ratio of these compounds in the blend ensures that only conspecific males are strongly attracted. researchgate.netresearchgate.net For example, three species of Dendrolimus moths share the same three pheromone components, but the differences in the ratios of these components are essential for maintaining separate communication channels. plos.org

Another important mechanism is the use of behavioral antagonists . As mentioned previously, a compound that is part of one species' attractive blend can be inhibitory to a closely related species. nih.govresearchgate.netfrontiersin.org This is a powerful way to prevent cross-attraction and potential hybridization. The meal moth, Pyralis farinalis, provides a clear example, where (11Z, 13Z)-hexadecadien-1-yl acetate acts as a behavioral antagonist to its primary two-component attractant blend. nih.govresearchgate.net

The evolution of these intricate chemical signaling systems is thought to be driven by sexual selection and the need to avoid costly mating mistakes between differentially adapted populations. nih.gov The ability of male moths to detect and avoid the pheromones of other species is a critical adaptation for reproductive success. researchgate.netfrontiersin.org

Diel Periodicity of Pheromone Release and Response

The timing of reproductive activities is often precisely controlled in insects, and this is certainly true for moth pheromone communication. The release of pheromones by females and the responsiveness of males are typically restricted to specific times of the day or night, a phenomenon known as diel periodicity.

In many moth species, females engage in "calling" behavior, where they adopt a specific posture and release their pheromone during a particular period of the scotophase (the dark phase of the light-dark cycle). researchgate.net For the peach fruit moth, Carposina sasakii, the upwind flying response of males to females is most frequent during the 4th to 5th hour after lights-off, which coincides with the peak mating time. researchgate.net

This temporal segregation of mating activity can serve as another layer of reproductive isolation. Even if two species share similar pheromone components, if they are active at different times of the night, the chances of interspecific encounters are significantly reduced.

The diel periodicity of pheromone response in males is often under hormonal control. biologists.com In long-lived moths that experience periods of reproductive inactivity, male responsiveness to pheromones can be plastic, corresponding with female receptivity and environmental conditions. biologists.com For example, in the moth Caloptilia fraxinella, which is reproductively inactive for a long period after eclosion, male antennal response and flight behavior are significantly reduced during this inactive phase and can be restored by treatment with juvenile hormone. biologists.com This demonstrates that the timing of pheromone response is not just a fixed behavior but can be physiologically regulated to coincide with the optimal time for reproduction.

Evolutionary Dynamics of Hexadecadienyl Acetate Pheromone Systems

Phylogenetics of Pheromone Production and Reception

The production of moth sex pheromones, including those derived from hexadecanoic acid, involves a series of enzymatic reactions catalyzed by gene families such as desaturases and fatty acyl reductases (FARs). pnas.orgnih.govuliege.be Phylogenetic analyses of these gene families provide insights into the evolutionary origins and diversification of pheromone biosynthetic pathways.

Desaturase genes, responsible for introducing double bonds into fatty acid precursors, are particularly important in generating the diversity of moth pheromones. pnas.orgplos.org Studies have shown that pheromone-specific desaturases likely evolved from metabolic acyl-CoA Δ9-desaturases. harvard.edu The evolution of new pheromone components can occur through gene duplication and subsequent functional divergence of these desaturase genes. pnas.org For instance, a single amino acid substitution in a fatty acid desaturase can be sufficient to alter its specificity, leading to the production of novel unsaturated fatty acid precursors. pnas.org

Similarly, the reception of pheromone signals is mediated by pheromone receptors (PRs), which are part of the larger family of olfactory receptors (ORs). frontiersin.orgfrontiersin.org Phylogenetic studies have revealed that PRs tuned to Type I pheromones, which include acetates like (11E,13Z)-Hexadecadienyl acetate (B1210297), have likely appeared independently at least twice during the evolution of Lepidoptera. elifesciences.orgpnas.org This suggests that the evolution of pheromone reception is not restricted to a single lineage of ORs. The functional diversification of PRs can occur following gene duplication events, where mutations in the binding pocket of a receptor can lead to new sensitivities for different pheromone components. pnas.org

Table 1: Key Gene Families in Hexadecadienyl Acetate Pheromone Systems

Gene FamilyFunction in Pheromone SystemEvolutionary Significance
Fatty Acid Desaturases (FADs) Introduce double bonds into fatty acid precursors, creating specific isomers. pnas.orgplos.orgGene duplication and single amino acid substitutions can lead to novel pheromone components. pnas.org
Fatty Acyl Reductases (FARs) Reduce fatty acyl-CoA precursors to fatty alcohols. nih.govfrontiersin.orgAllelic variation can influence substrate specificity and contribute to intraspecific reproductive isolation. frontiersin.org
Acetyltransferases Catalyze the final step of converting fatty alcohols to acetate esters. nih.govresearchgate.netThe presence or absence of this enzymatic activity can lead to significant differences in the final pheromone blend. nih.gov
Pheromone Receptors (PRs) Bind to specific pheromone components in the male antennae, initiating a neural signal. frontiersin.orgfrontiersin.orgGene duplication and mutations in the binding pocket allow for the detection of new pheromone components. pnas.org

Coevolutionary Arms Race between Pheromone Producers and Receivers

The evolution of pheromone communication is often described as a coevolutionary arms race, where reciprocal selection pressures drive changes in both the signal (female pheromone) and the receiver (male response). nih.govberkeley.edu Any change in the female's pheromone blend must be matched by a corresponding change in the male's receptors to ensure successful mating. anr.fr This creates a dynamic interplay where the evolution of one sex is tightly linked to the evolution of the other.

This coevolutionary process can be observed in the context of predator-prey interactions as well. For example, some orb-weaver spiders are thought to produce a pheromone lure that mimics the mating pheromones of certain moth species, attracting male moths to their webs. researchgate.net This predatory pressure can, in turn, drive the evolution of the moth's pheromone system to avoid this "sensory trap." researchgate.net

However, the "arms race" model is not the only explanation for the evolution of these systems. An alternative hypothesis is "host defense chase," where herbivores (in this case, the pheromone-producing moths) may not show direct coevolutionary adaptations but instead "chase" or track hosts based on pre-existing traits. utah.edunih.gov In the context of pheromones, this could mean that changes in female pheromone blends are not always immediately followed by corresponding changes in male reception, but rather that males with pre-existing sensory biases for certain novel compounds are selected for.

Diversification of Pheromone Blends and Speciation

The diversification of pheromone blends is a major driver of speciation in moths. elifesciences.orgpnas.org Even subtle changes in the ratio of existing components or the introduction of a new compound can lead to reproductive isolation between populations. researchgate.net This is because the male's response is often highly tuned to a specific blend, and deviations from this blend can result in reduced or no attraction. researchgate.netdokumen.pub

For example, different species within the genus Ostrinia use varying ratios of (E)-11- and (Z)-11-tetradecenyl acetate as their primary sex pheromone components. nih.govmdpi.com These differences are sufficient to maintain reproductive isolation between closely related species. mdpi.com Similarly, the addition of a novel component to a pheromone blend can create a new communication channel, leading to the divergence of populations and eventual speciation. anr.fr

The compound (11Z,13E)-Hexadecadienyl acetate has been identified as a key pheromone component in several moth species, including Herpetogramma licarsisalis and Heliothis subflexa. nih.govnii.ac.jp In H. licarsisalis, this compound alone is sufficient to attract males, while in other species, it is part of a more complex blend. nih.gov The presence and ratio of this and other components, such as the corresponding alcohol or other isomers, can create species-specific signals. nih.govnih.gov

Table 2: Examples of Pheromone Blend Diversification

SpeciesKey Pheromone ComponentsSignificance
Ostrinia nubilalis (E)-11-tetradecenyl acetate, (Z)-11-tetradecenyl acetate nih.govmdpi.comDifferent ratios of these two components define distinct pheromone races (E and Z strains). mdpi.comresearchgate.net
Herpetogramma licarsisalis (11Z,13E)-Hexadecadienyl acetate, (Z)-11-hexadecen-1-yl acetate nih.gov(11Z,13E)-Hexadecadienyl acetate is the primary attractant, with the corresponding alcohol acting as an inhibitor. nih.gov
Amyelois transitella (11Z,13Z)-Hexadecadienal, (11Z,13Z)-hexadecadien-1-ol, (11Z,13E)-hexadecadien-1-ol, (3Z,6Z,9Z,12Z,15Z)-tricosapentaene nih.govA multi-component blend is required for the full range of mating behaviors. nih.gov
Spodoptera littoralis (Z,E)-9,11-tetradecadienyl acetate pnas.orgThis unusual component is absent in other Spodoptera species and is detected by a specific, distantly related pheromone receptor. anr.frpnas.org

Genetic Basis of Pheromone System Evolution

The evolution of pheromone systems is ultimately driven by changes at the genetic level. These changes can occur in the genes responsible for both the biosynthesis of pheromones and their reception.

Pheromone Production: The evolution of pheromone production often involves changes in the regulation and function of desaturase genes. nih.govoup.com For example, the differential expression of a desaturase gene can lead to the production of different pheromone components in closely related species. oup.com This can be caused by mutations in the promoter region of the gene, affecting its transcription, or by changes in trans-acting factors that regulate its expression. nih.govoup.com

In some cases, the reactivation of dormant ancestral desaturase genes has been implicated in the evolution of new pheromone blends. oup.com Gene duplication and subsequent neofunctionalization, where one copy of the gene evolves a new function, is also a key mechanism for the evolution of novel desaturase activities. pnas.org

Pheromone Reception: The evolution of pheromone reception is driven by changes in the genes encoding pheromone receptors. frontiersin.orgfrontiersin.org Gene duplication plays a crucial role here as well, providing the raw material for the evolution of new receptor specificities. pnas.org Following a duplication event, one copy of the gene can accumulate mutations that alter its binding properties, allowing it to detect new pheromone components. pnas.org

The expression patterns of pheromone receptor genes are also critical. frontiersin.orgfrontiersin.org These genes are typically expressed in specific sensory neurons in the male antennae. frontiersin.orgfrontiersin.org Changes in the regulation of these genes can lead to changes in the number and type of neurons, and thus the male's sensitivity to different pheromone components.

The tight coordination between changes in pheromone production and reception is essential for the evolution of these communication systems. anr.fr While the exact mechanisms that ensure this coordination are still being investigated, it is clear that the evolution of both sides of the communication channel is necessary for the diversification of pheromone signals and the subsequent speciation of moths.

Advanced Analytical Techniques in Hexadecadienyl Acetate Research

High-Resolution Chromatography for Isomer Separation

The precise separation of geometric isomers of hexadecadienyl acetate (B1210297) is paramount, as different isomers can elicit varied or even antagonistic biological responses. High-resolution chromatography is an indispensable tool for this purpose.

Ultra-High-Performance Liquid Chromatography (UHPLC), utilizing columns with sub-2 µm particles, provides high-resolution and high-throughput separation of isomers. nih.gov This technique, when coupled with analytical modeling software, allows for the efficient transfer of separation conditions from an analytical to a semi-preparative scale. nih.gov For instance, the separation of complex mixtures can be achieved with a dry-load injection, which helps maintain good resolution even with column overloading. nih.gov

In cases where standard reversed-phase columns may not provide adequate separation, specialized stationary phases or techniques are employed. For example, chromatography on columns loaded with silver ions (Ag+) has been successfully used to separate isomers of hexadecadien-1-ols. bioone.org Furthermore, two-dimensional chromatography, where fractions from one column are trapped and then separated on a second column with a different stationary phase (e.g., C4 followed by C18), offers enhanced separation power for complex samples. nih.gov

Table 1: Chromatographic Techniques for Isomer Separation

TechniqueStationary Phase ExampleKey FeatureReference
UHPLCSub-2 µm particlesHigh resolution and throughput nih.gov
Silver Ion ChromatographyLewatit SP 1080 (Ag+ loaded)Separation of geometric isomers bioone.org
2D-LCC4 followed by C18Enhanced separation of complex mixtures nih.gov

Mass Spectrometry Techniques for Pheromone Metabolites and Derivatization Products

Mass spectrometry (MS) is a cornerstone in the identification and structural elucidation of (11E, 13Z)-Hexadecadienyl acetate and its metabolites. researchgate.net Gas chromatography coupled with mass spectrometry (GC-MS) is frequently used for the analysis of pheromone gland extracts. researchgate.net

To pinpoint the location of double bonds within the molecule, chemical derivatization techniques are often employed prior to MS analysis. magtech.com.cn Common derivatization agents include:

Dimethyl disulfide (DMDS): This reagent adds to the double bonds, and the resulting thioether fragments in a predictable manner during mass spectrometry, revealing the original position of the double bonds. researchgate.net

4-methyl-1,2,4-triazoline-3,5-dione (B123949) (MTAD): MTAD also forms adducts at the site of unsaturation, aiding in their structural determination. researchgate.net

These derivatization methods are crucial for confirming the identity of isomers, such as distinguishing (11E, 13Z)-Hexadecadienyl acetate from its (11Z, 13E) counterpart. researchgate.net High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which is essential for determining the elemental composition of the parent molecule and its fragments, further aiding in its identification. nih.gov

Table 2: Mass Spectrometry Derivatization Reagents

ReagentAbbreviationPurposeReference
Dimethyl disulfideDMDSDouble bond location researchgate.net
4-methyl-1,2,4-triazoline-3,5-dioneMTADDouble bond location researchgate.net

Computational Chemistry and Molecular Modeling for Structure-Activity Predictions

Computational methods are increasingly used to predict the biological activity of pheromone components like (11E, 13Z)-Hexadecadienyl acetate and to understand their interactions with olfactory receptors.

Density Functional Theory (DFT) calculations can be used to model the charge distribution and electrostatic potential surfaces of pheromone molecules. This information helps in understanding how the electronic character of functional groups, such as the acetate group, influences binding to receptor proteins. For example, DFT calculations at the B3LYP/6–31+G(d) level of theory have been used to determine the structures of various conformers and their relative energies. mdpi.com

Molecular dynamics (MD) simulations can predict the binding stability of different isomers and analogs to pheromone binding proteins (PBPs). These simulations can identify key amino acid residues involved in ligand binding and reveal the mechanisms of interaction. researchgate.net This knowledge can guide the design of analogs with potentially enhanced activity for applications in pest management. Quantitative Structure-Activity Relationship (QSAR) models can further correlate physicochemical properties, such as the octanol-water partition coefficient (LogP), with field efficacy. vulcanchem.com

Table 3: Computational Chemistry Methods in Pheromone Research

MethodApplicationKey InsightReference
Density Functional Theory (DFT)Modeling charge distributionUnderstanding receptor interactions
Molecular Dynamics (MD)Predicting binding stabilityIdentifying key binding residues researchgate.net
Quantitative Structure-Activity Relationship (QSAR)Correlating properties with efficacyPredicting biological activity

Biosensors and Novel Detection Technologies for Pheromone Monitoring

The development of sensitive and selective biosensors for real-time pheromone monitoring is a growing area of research with significant implications for integrated pest management. diva-portal.org While specific biosensors for (11E, 13Z)-Hexadecadienyl acetate are still in early stages of development, related technologies show promise.

Electrochemical biosensors utilizing microorganisms or enzymes as the biological recognition element are being explored for the detection of related compounds like acetate. csic.es These sensors often employ a transducer material, such as reduced graphene oxide, to convert the biological recognition event into a measurable electrical signal. csic.es

Another approach involves using insect antennae as the sensing element in an electroantennogram (EAG), which can be coupled with gas chromatography (GC-EAD). This technique measures the electrical response of an antenna to volatile compounds, providing high specificity for biologically active pheromones. researchgate.net

Future developments may include optical biosensors, such as those based on interferometry, and nanophotonic sensors, which offer the potential for highly sensitive and label-free detection of pheromones in the field.

Research Applications in Integrated Pest Management Ipm Strategies

Pheromone-Based Monitoring of Pest Populations

Pheromone-based monitoring is a cornerstone of modern IPM, allowing for the timely detection and population assessment of pest insects. While (Z)-13-hexadecen-11-ynyl acetate (B1210297) is the primary pheromone component used for monitoring the pine processionary moth (Thaumetopoea pityocampa), research into related compounds and blends is ongoing. europa.eumdpi.comresearchgate.net Traps baited with synthetic pheromones are instrumental in tracking the flight periods and densities of pest populations, providing crucial data for deciding when and if control measures are necessary. tandfonline.come-econex.net

For instance, studies on the pine processionary moth, a significant defoliator of pine forests in Europe, have demonstrated a clear correlation between the number of male moths captured in pheromone-baited traps and the subsequent density of winter nests. europa.eumdpi.com This relationship allows forest managers to forecast potential outbreaks and implement targeted interventions. Research has also focused on optimizing trapping systems by comparing different trap designs, such as plate sticky traps and various funnel traps, to maximize capture efficiency. europa.eunih.gov

In another context, while (11Z,13Z)-hexadecadienal is the primary attractant for the navel orangeworm (Amyelois transitella), a major pest in nut crops, studies have investigated the role of minor components, including (11E, 13Z)-hexadecadienyl acetate. nih.govbioone.org However, for this specific pest, (11E, 13Z)-hexadecadienyl acetate did not appear to enhance the attraction to the main four-component blend. bioone.org This highlights the species-specific nature of pheromone blends and the importance of detailed research to identify the precise components necessary for effective monitoring.

Mating Disruption Strategies and Efficacy Research

Mating disruption is a proactive IPM technique that involves permeating the atmosphere with a synthetic pheromone to prevent male insects from locating females for mating. This confusion or sensory overload leads to a reduction in successful reproduction and, consequently, a decline in the pest population. The use of pheromones like (11E, 13Z)-Hexadecadienyl acetate and its isomers is a key area of this research. diva-portal.org

Research into mating disruption for the pine processionary moth complex has shown significant success. In trials conducted in Italy and Greece targeting T. pityocampa and the related T. hellenica, the application of pheromone dispensers resulted in a substantial reduction in male moth captures in treated plots compared to control plots. This reduction in captures directly correlated with a lower number of winter nests in the following season, indicating the efficacy of the strategy in suppressing population growth.

For example, in a study in Petacciato, Italy, the number of male T. pityocampa moths captured in a mating disruption plot was 49 in 2015 and 35 in 2016, compared to 353 and 400 in the untreated control plots for the same years, respectively. This demonstrates a trap catch reduction of over 85%.

Table 1: Efficacy of Mating Disruption for T. pityocampa in Petacciato, Italy
YearTreatmentTotal Male Moths CapturedTrap Catch Reduction
2015Mating Disruption4986.1%
Control353
2016Mating Disruption3591.3%
Control400

Development of Pheromone Lures and Release Systems for Research Purposes

The effectiveness of any pheromone-based strategy depends heavily on the design of the lure and its release system. Research in this area focuses on creating dispensers that release the specific pheromone blend at a consistent, optimal rate over a desired period. For research purposes, these systems must be reliable and reproducible to ensure the validity of experimental results.

Various types of dispensers have been developed and tested, including rubber septa, capillary tubes, and membrane-based systems. For (11E, 13Z)-Hexadecadienyl acetate and related compounds, development has often involved encapsulation or formulation within a polymer matrix to control the release rate. m2i-lifesciences.com Ethylene-vinyl acetate (EVA) and polyvinyl acetate (PVAc) are polymers commonly investigated for creating controlled-release formulations. nih.govamericanpharmaceuticalreview.com These systems can be designed as reservoir-type devices, where a pheromone-loaded core is surrounded by a rate-controlling membrane, ensuring a prolonged and steady release. nih.gov

Recent innovations include the development of sprayable paraffin (B1166041) emulsions and biodegradable, shootable balls containing the pheromone. mdpi.comscience.gov These novel delivery systems aim to improve the ease and efficiency of application over large or difficult-to-access areas like forests, which is particularly relevant for managing pests like the pine processionary moth. mdpi.com The development process involves rigorous field and laboratory testing to verify release rates and the biological activity of the released pheromone over time.

Resistance Mechanisms to Pheromone Disruption and Research into Mitigation

The widespread and prolonged use of any single pest control method raises concerns about the potential for pests to develop resistance. In the context of pheromone-based mating disruption, resistance could manifest as changes in the insect's production of or response to pheromone signals. This could involve alterations in the female's pheromone blend or a shift in the male's antennal sensitivity, allowing them to distinguish female-produced plumes from the background noise of synthetic disruptants.

While documented cases of resistance specifically to (11E, 13Z)-Hexadecadienyl acetate are not prominent in the reviewed literature, the potential for resistance is a recognized concern in the broader field of chemical ecology. Research into mitigating this risk often focuses on strategies such as using multicomponent pheromone blends that more accurately mimic the natural female signal, making it harder for males to evolve resistance to a single component.

Furthermore, monitoring for shifts in pest population genetics and behavior in areas with long-term pheromone application is a critical research area. One indirect application of pheromone traps is to monitor for insecticide resistance within a pest population, as population dynamics tracked by traps can be correlated with the efficacy of chemical treatments. researchgate.net Understanding the geographic variation in pheromone dialects, as seen in the citrus leafminer (Phyllocnistis citrella), where different populations respond to slightly different pheromone blends, is also crucial. researchgate.net This knowledge can inform the development of more targeted and effective disruption strategies that are less likely to exert uniform selection pressure leading to resistance.

Ecological Implications of Pheromone Deployment in Agricultural and Forest Ecosystems

The deployment of synthetic pheromones is considered an environmentally friendly pest control method due to its high specificity and low toxicity. Unlike conventional insecticides, pheromones like (11E, 13Z)-Hexadecadienyl acetate target a specific pest species, minimizing direct harm to non-target organisms, including beneficial insects, pollinators, and natural predators.

However, research into the broader ecological implications is ongoing. One area of investigation is the potential for interspecific "crosstalk," where the pheromone of one species might attract or repel another. For example, research on the navel orangeworm pheromone blend found that (11Z, 13Z)-hexadecadienyl acetate, a minor component, can antagonize the attraction of a sympatric species, the meal moth (Pyralis farinalis). nih.gov This highlights the complex chemical communication landscape and the potential for unintended behavioral effects on non-target species.

Q & A

Q. How can field studies on this compound minimize unintended ecological impacts?

  • Methodological Answer : Follow IPM (Integrated Pest Management) guidelines to limit non-target exposure. Use microencapsulation techniques for controlled release and monitor non-target species via metabarcoding .

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